molecular formula C9H12FNO B7965814 2-(3-Fluoro-4-methylphenoxy)ethan-1-amine

2-(3-Fluoro-4-methylphenoxy)ethan-1-amine

Cat. No.: B7965814
M. Wt: 169.20 g/mol
InChI Key: VYAMQORDSBYFKG-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenoxy)ethan-1-amine is an organic compound that features a phenoxy group substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenoxy)ethan-1-amine typically involves the reaction of 3-fluoro-4-methylphenol with ethylene oxide to form 2-(3-fluoro-4-methylphenoxy)ethanol. This intermediate is then converted to the amine through a reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenoxy group allows for electrophilic aromatic substitution reactions, where the fluorine or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

2-(3-Fluoro-4-methylphenoxy)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Fluoro-4-methylphenoxy)ethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are influenced by the presence of the fluorine and methyl groups, which can alter the compound’s binding affinity and activity. The pathways involved often relate to neurotransmitter modulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine: Similar in structure but with a phenyl group instead of a methyl group.

    2-(4-Fluorophenyl)ethan-1-amine: Lacks the methyl group and has a different substitution pattern.

    2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine: Contains a methoxy group instead of a methyl group.

Uniqueness

2-(3-Fluoro-4-methylphenoxy)ethan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenoxy ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-fluoro-4-methylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAMQORDSBYFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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